2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide is an organic compound classified as an acetamide. This compound features a complex molecular structure that includes an isoxazole ring, a furan ring, and a thiophene group, which are of significant interest in medicinal chemistry due to their potential biological activities and interactions with various biological targets. The compound's unique arrangement of functional groups may lead to distinctive chemical properties and biological effects, making it a candidate for further research in drug development and therapeutic applications.
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yields. Catalysts may also be employed to enhance reaction rates and selectivity.
The molecular structure of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide can be represented by its IUPAC name and its InChI string:
IUPAC Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
InChI: InChI=1S/C18H18N2O3/c1-12-17(13(2)23-20-12)9-18(21)19-10-14-3-5-15(6-4-14)16-7-8-22-11-16/h3-8,11H,9-10H2,1-2H3,(H,19,21).
The molecular formula is , indicating a relatively complex structure with multiple functional groups that contribute to its chemical behavior.
The compound can participate in various chemical reactions typical for acetamides and heterocyclic compounds. These may include:
The reactivity of this compound is influenced by the electronic properties imparted by the isoxazole and furan rings, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for 2-(3,5-dimethylisoxazol-4-yl)-N-[4-(furan-2-y)thiophen -2-y]methyl]acetamide is not extensively documented but can be hypothesized based on its structural components:
Further studies are required to elucidate the precise biological pathways involved and the potential therapeutic effects of this compound.
Chemical properties include:
The compound's unique structural features make it a candidate for various scientific applications:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8